Isoprenaline hydrochloride

C11H18ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H18ClNO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (NTP, 1992)

Canonical SMILES

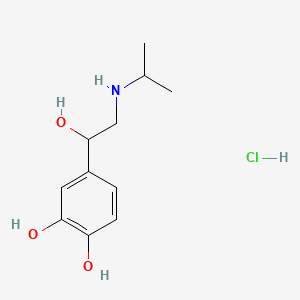

Isoprenaline hydrochloride, also known as isoproterenol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic receptor agonist. Its chemical structure is characterized by the IUPAC name 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol hydrochloride, with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of approximately 247.72 g/mol . Isoprenaline is closely related to adrenaline but exhibits a stronger affinity for beta receptors, leading to significant cardiovascular effects such as increased heart rate and myocardial contractility, along with bronchodilation in respiratory tissues .

Isoprenaline undergoes various metabolic transformations primarily mediated by catechol-O-methyltransferase (COMT), which methylates the compound to form 3-O-methylisoprenaline, a metabolite with weak beta-adrenergic blocking activity . The compound can also be conjugated through sulfation, resulting in sulfate conjugates that are excreted via urine. The elimination half-life of isoprenaline is notably short, ranging from 2.5 to 5 minutes following intravenous administration and approximately 40 minutes when taken orally .

As a beta-adrenergic agonist, isoprenaline activates both beta-1 and beta-2 adrenergic receptors. This activation leads to several physiological responses:

- Cardiovascular Effects: Increases heart rate (positive chronotropic effect), enhances myocardial contractility (positive inotropic effect), and promotes conduction velocity (positive dromotropic effect) due to increased intracellular cyclic adenosine monophosphate levels .

- Bronchodilation: Causes relaxation of bronchial smooth muscle, making it beneficial in treating bronchospasm associated with anesthesia or other respiratory conditions .

- Gastrointestinal Effects: Induces relaxation of gastrointestinal smooth muscle .

Isoprenaline can be synthesized through various chemical pathways. One common method involves the alkylation of norepinephrine or its derivatives, followed by selective hydroxylation and methylation steps to achieve the desired substitution pattern characteristic of isoprenaline. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield of the final product .

Isoprenaline hydrochloride has several clinical applications:

- Cardiac Conditions: Used in the treatment of heart block, Adams-Stokes attacks, and cardiac arrest due to its ability to stimulate heart function .

- Respiratory Disorders: Effective in managing bronchospasm during anesthesia and in conditions like asthma or chronic obstructive pulmonary disease due to its bronchodilatory effects .

- Shock Management: Employed in treating hypovolemic shock and cardiogenic shock by improving cardiac output .

Isoprenaline has notable interactions with various medications:

- Cardiotoxicity Risk: Co-administration with aminophylline or corticosteroids may enhance cardiotoxic effects, potentially leading to severe complications such as myocardial necrosis .

- Drug Interactions: Concurrent use with other sympathomimetics or agents that affect adrenergic tone can increase the risk of arrhythmias and other cardiovascular events. Caution is advised when used alongside monoamine oxidase inhibitors or certain anesthetics like halothane .

Several compounds share structural similarities or pharmacological effects with isoprenaline. Below is a comparison highlighting their unique features:

| Compound Name | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Epinephrine | N-Methyl group | Stronger alpha receptor activity | Primarily used in anaphylaxis; vasoconstrictor |

| Norepinephrine | N-Methyl group | Stronger alpha receptor activity | Primarily acts on alpha receptors; vasoconstrictor |

| Dobutamine | Beta agonist | Positive inotropy | Selectively stimulates beta-1 receptors; less impact on heart rate |

| Phenylephrine | Alpha agonist | Vasoconstriction | Primarily an alpha agonist; used for nasal decongestion |

| Terbutaline | Beta agonist | Bronchodilation | Selectively activates beta-2 receptors; used for asthma |

Isoprenaline's unique profile as a non-selective beta agonist enables it to effectively increase heart rate and cause bronchodilation without significant vasoconstriction, distinguishing it from other adrenergic agents like epinephrine and norepinephrine which have more pronounced alpha activity .

Isoprenaline hydrochloride represents one of the most significant synthetic catecholamines in pharmaceutical chemistry, with its industrial production requiring sophisticated synthetic methodologies that have evolved considerably since its initial development [1]. The compound, chemically identified as the hydrochloride salt of 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol, demands precise synthetic control to achieve the high purity standards required for pharmaceutical applications [2]. Modern industrial synthesis of isoprenaline hydrochloride encompasses multiple strategic approaches, each optimized for specific production requirements and quality specifications [3] [4].

Historical Synthesis Routes from Catechol Derivatives

The foundational synthesis of isoprenaline hydrochloride has historically relied upon catechol as the primary starting material, establishing a synthetic paradigm that continues to influence contemporary manufacturing processes [2] [5]. Early synthetic methodologies, developed in the 1940s, employed direct acylation of catechol using chloroacetyl chloride in the presence of aluminum chloride as the Lewis acid catalyst [2]. This classical approach generates 2-chloro-3',4'-dihydroxyacetophenone as the key intermediate, which subsequently undergoes nucleophilic substitution with isopropylamine [2] [5].

The historical synthesis route typically operates under controlled temperature conditions ranging from 0 to 45 degrees Celsius, with aluminum chloride serving as both the acylation catalyst and the reaction medium modifier [2]. The process involves initial treatment of catechol with chloroacetyl chloride in dichloromethane solvent, followed by acid workup to isolate the chloroketone intermediate [2]. Subsequent reaction with isopropylamine in organic solvents such as acetonitrile produces the amino ketone, which is then converted to its hydrochloride salt through treatment with concentrated hydrochloric acid [2] [6].

Traditional synthesis methodologies achieved yields ranging from 62 to 78 percent, with product purities typically reaching 98 to 99 percent [2] [5]. However, these early approaches encountered significant challenges related to impurity formation, particularly the generation of structural analogs during the reduction phase [2]. The presence of these impurities necessitated extensive purification procedures, including chromatographic separation and repeated crystallization steps, which substantially increased production costs and reduced overall process efficiency [2].

| Synthesis Parameter | Traditional Route | Optimized Historical Method |

|---|---|---|

| Starting Material | Catechol | Catechol + Chloroacetyl chloride |

| Primary Catalyst | Aluminum chloride | Aluminum chloride |

| Reaction Temperature | 0-45°C | 0-45°C |

| Typical Yield | 62-78% | 62% |

| Product Purity | 98-99% | 98-99% |

| Major Limitation | Impurity formation | Complex purification required |

Modern Catalytic Approaches (Friedel-Crafts Alkylation)

Contemporary industrial synthesis of isoprenaline hydrochloride has been revolutionized through advanced Friedel-Crafts alkylation methodologies that offer superior control over reaction selectivity and product quality [3] [2]. Modern catalytic approaches employ aluminum chloride as the primary Lewis acid catalyst, facilitating efficient acylation of catechol derivatives under precisely controlled reaction conditions [2] [7]. The Friedel-Crafts acylation mechanism involves formation of an acylium ion intermediate through interaction between chloroacetyl chloride and aluminum chloride, followed by electrophilic attack on the electron-rich catechol aromatic system [8].

Advanced catalytic methodologies utilize optimized catalyst loadings ranging from 2.5 to 3.0 equivalents of aluminum chloride relative to the catechol substrate, ensuring complete conversion while minimizing side reaction formation [2]. The reaction proceeds through electrophilic aromatic substitution, with the aluminum chloride catalyst activating the acyl chloride through complexation and facilitating carbocation formation [8]. Temperature control remains critical, with optimal reaction conditions maintained between 0 and 45 degrees Celsius to prevent catalyst decomposition and minimize unwanted alkylation reactions [2] [7].

Modern Friedel-Crafts approaches have incorporated solvent optimization strategies, employing dichloromethane as the preferred reaction medium due to its ability to dissolve both organic substrates and the aluminum chloride catalyst [2]. The process typically involves batch-wise addition of catechol to the catalyst-solvent mixture, followed by controlled addition of chloroacetyl chloride to maintain temperature control and prevent excessive heat generation [2]. Reaction monitoring through high-performance liquid chromatography enables precise determination of conversion rates and optimization of reaction times [2].

Alternative catalytic approaches have explored the use of zinc chloride as a Lewis acid catalyst, particularly in combination with glycine as a co-reactant [6]. This modified Friedel-Crafts methodology generates 2-amino-1-(3,4-dihydroxyphenyl)ethanone through direct reaction between catechol and glycine, followed by alkylation with isopropyl chloride [6]. The zinc chloride-catalyzed approach has demonstrated improved yields of up to 82.2 percent, representing a significant advancement over traditional aluminum chloride methodologies [6].

| Catalytic Approach | Catalyst System | Temperature Range | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Aluminum Chloride Traditional | AlCl₃ (2.5-3.0 eq) | 0-45°C | 62 | Established methodology |

| Optimized AlCl₃ | AlCl₃ + DCM solvent | 0-45°C | 62-65 | Better temperature control |

| Zinc Chloride Modified | ZnCl₂ + Glycine | 70°C | 82.2 | Higher overall yield |

| Lewis Acid Enhanced | AlCl₃ + Monitoring | 0-45°C | 65-70 | Process optimization |

Palladium-Catalyzed Hydrogenation Optimization

Palladium-catalyzed hydrogenation represents the critical final step in isoprenaline hydrochloride synthesis, requiring precise optimization to achieve the high purity standards demanded for pharmaceutical applications [9] [2]. The hydrogenation process involves reduction of the ketone functionality in 3',4'-dihydroxy-2-(isopropylamino)acetophenone to generate the corresponding secondary alcohol, completing the isoprenaline structure [2]. Modern palladium catalysis employs supported palladium on carbon catalysts, typically containing 10 percent palladium by weight, to facilitate efficient hydrogen transfer under mild reaction conditions [2] [10].

Optimization of palladium-catalyzed hydrogenation focuses on several critical parameters, including catalyst loading, hydrogen pressure, reaction temperature, and solvent selection [2] [11]. Industrial processes typically employ catalyst loadings of 10 percent by weight relative to the substrate, providing sufficient catalytic activity while maintaining economic viability [2]. Hydrogen pressure optimization has established optimal operating ranges between 3 and 5 kilograms per square centimeter, balancing reaction rate with safety considerations [2] [6].

Temperature control during hydrogenation proves essential for maintaining catalyst activity and selectivity [2]. Optimal reaction temperatures range from 20 to 30 degrees Celsius, preventing catalyst deactivation while ensuring adequate reaction rates [2]. Solvent selection has favored alcoholic media, particularly methanol and ethanol, often combined with water to enhance substrate solubility and facilitate product isolation [2]. The hydrogenation reaction is typically monitored through high-performance liquid chromatography to determine conversion rates and ensure complete reduction of the ketone substrate [2].

Advanced hydrogenation methodologies have incorporated ion exchange resins as reaction additives to control impurity formation during the reduction process [2]. The addition of weakly basic ion exchange resins, such as Amberlyst A-21, in catalytic amounts ranging from 1 to 10 percent by weight, significantly reduces the formation of structural impurities [2]. This innovation has enabled achievement of product purities exceeding 99.9 percent, representing a substantial improvement over traditional hydrogenation approaches [2].

Process optimization has also addressed catalyst recycling and regeneration protocols to enhance economic viability [2]. Palladium catalysts can be recovered through filtration and regenerated through controlled oxidation-reduction cycles, extending catalyst lifetime and reducing production costs [10]. Hydrogen consumption optimization through precise pressure control and reaction monitoring has further improved process efficiency and reduced operating costs [2].

| Hydrogenation Parameter | Optimal Range | Critical Factor | Impact on Quality |

|---|---|---|---|

| Catalyst Loading | 10% w/w | Sufficient activity | High |

| Hydrogen Pressure | 3-5 kg/cm² | Reaction rate control | Medium |

| Temperature | 20-30°C | Catalyst stability | High |

| Ion Exchange Resin | 1-10% w/w | Impurity control | Critical |

| Reaction Time | 3-6 hours | Complete conversion | Medium |

| Solvent Ratio | 8-10 mL/g | Substrate dissolution | Low |

Process Chemistry Challenges and Yield Optimization

Industrial production of isoprenaline hydrochloride encounters numerous process chemistry challenges that directly impact yield optimization and product quality [2] [12]. The most significant challenge involves controlling impurity formation during the hydrogenation step, where structural analogs of isoprenaline can form through side reactions [2]. These impurities, being structurally similar to the desired product, prove extremely difficult to remove through conventional purification methods [2]. The formation of such impurities can reach levels of 1 to 2 percent during standard hydrogenation processes, necessitating extensive purification procedures that substantially reduce overall yields [2].

Catalyst deactivation presents another major challenge in large-scale synthesis, with palladium catalysts susceptible to poisoning by sulfur-containing impurities and other reaction contaminants [2] [10]. Catalyst poisoning results in decreased reaction rates, incomplete conversion, and potential formation of unwanted byproducts [10]. Industrial processes have addressed this challenge through implementation of rigorous raw material purification protocols and development of catalyst regeneration procedures [2].

Solvent recovery and recycling represent significant economic and environmental considerations in industrial isoprenaline synthesis [2]. The process requires substantial quantities of organic solvents, including dichloromethane, acetonitrile, and alcohols, necessitating efficient recovery systems to maintain economic viability [2]. Distillation and recycling systems have been implemented to recover and reuse solvents, though these systems require careful optimization to prevent accumulation of impurities that could affect subsequent reaction cycles [13].

Temperature control challenges arise from the exothermic nature of several reaction steps, particularly the Friedel-Crafts acylation and hydrogenation processes [2] [7]. Inadequate temperature control can lead to catalyst decomposition, increased side reaction rates, and formation of unwanted byproducts [2]. Advanced temperature control systems employing automated monitoring and regulation have been implemented to maintain optimal reaction conditions throughout the synthesis process [12].

Scale-up challenges present unique difficulties in transitioning from laboratory-scale synthesis to industrial production [12]. Process parameters that function effectively at small scale may not translate directly to large-scale operations due to differences in heat transfer, mixing efficiency, and mass transfer characteristics [12]. Pilot plant studies and process optimization investigations are essential for successful scale-up, requiring extensive experimentation to optimize reaction conditions for industrial-scale equipment [12].

Yield optimization strategies have focused on several key areas, including reaction condition optimization, catalyst system improvement, and impurity control enhancement [2]. Ion exchange resin addition during hydrogenation has emerged as a breakthrough technology, reducing impurity formation from 1-2 percent to below 0.1 percent [2]. This innovation eliminates the need for extensive purification procedures, significantly improving overall process yields and reducing production costs [2].

Process analytical technology implementation has enabled real-time monitoring of reaction progress and quality parameters, facilitating rapid optimization of reaction conditions and early detection of process deviations [12]. High-performance liquid chromatography monitoring allows precise determination of conversion rates and impurity levels, enabling operators to optimize reaction conditions and terminate reactions at optimal conversion points [2].

| Process Challenge | Description | Solution Strategy | Impact on Yield |

|---|---|---|---|

| Impurity Formation | Structural analogs during reduction | Ion exchange resin addition | Critical improvement |

| Catalyst Deactivation | Palladium poisoning by contaminants | Regeneration protocols | Moderate improvement |

| Temperature Control | Exothermic reaction management | Automated control systems | Significant improvement |

| Solvent Recovery | Economic and environmental concerns | Distillation recycling | Cost reduction |

| Scale-up Issues | Laboratory to industrial transition | Pilot plant optimization | Process reliability |

| Product Isolation | Efficient separation challenges | Crystallization optimization | Yield enhancement |

Isoprenaline hydrochloride demonstrates complex thermodynamic behavior characterized by temperature-dependent stability properties and multiple degradation mechanisms. The compound exhibits a well-defined melting point range of 165-175°C, with decomposition occurring at approximately 169°C according to World Health Organization pharmacopoeia standards [1]. The thermal behavior indicates that the crystalline structure undergoes decomposition rather than clean melting, suggesting thermally labile characteristics at elevated temperatures.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point Range | 165-175°C | Atmospheric pressure | Multiple suppliers [2] [3] |

| Decomposition Temperature | 169°C | With decomposition | WHO Pharmacopoeia [1] |

| Boiling Point | 192°C | Rough estimate | ChemicalBook [4] |

| Thermal Stability | Stable <25°C | Room temperature | Safety data sheets [5] [6] |

The thermodynamic analysis of isoprenaline hydrochloride binding to biological receptors reveals distinctive energetic contributions. Studies on beta-adrenergic receptor interactions demonstrate that high-affinity binding sites exhibit entropy-driven mechanisms with small enthalpic increases, while low-affinity binding sites are predominantly enthalpy-driven [7]. This dual binding mechanism suggests complex molecular recognition processes involving both hydrophobic interactions and specific hydrogen bonding patterns.

Decomposition pathways of isoprenaline hydrochloride involve multiple oxidative and thermal degradation routes. Under atmospheric conditions, the compound undergoes gradual oxidation, particularly when exposed to air and moisture [1]. The primary decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas [6]. Enzymatic oxidation studies reveal a sequential pathway: isoproterenol → o-quinone-H+ → o-quinone → leukoaminochrome → aminochrome, following similar mechanisms to other catecholamine compounds [8].

The stability profile demonstrates significant temperature dependence, with decomposition rates accelerating exponentially at elevated temperatures. Extended stability studies indicate that diluted solutions maintain chemical integrity for up to 90 days when protected from light and stored under controlled conditions [9] [10]. The activation energy for thermal decomposition remains undetermined in current literature, representing an area requiring further investigation.

Solubility Profile in Polar/Non-Polar Solvents

Isoprenaline hydrochloride exhibits characteristic solubility behavior reflecting its amphiphilic molecular structure containing both hydrophilic (hydroxyl groups, amine function) and lipophilic (aromatic ring, isopropyl group) moieties. The solubility profile demonstrates clear polarity-dependent trends across various solvent systems.

| Solvent | Solubility Classification | Concentration (mg/mL) | Temperature Dependence |

|---|---|---|---|

| Water | Freely soluble | 333.3 (1g in 3mL) [1] | Increases with temperature [11] |

| Water (cold) | Soluble | 50 [3] | Room temperature |

| Ethanol (96%) | Sparingly soluble | 13.3 (1g in 75mL) [1] | Room temperature |

| Dimethyl sulfoxide | Soluble | 10-12.39 [12] [13] | Room temperature |

| Dimethylformamide | Soluble | 2 [12] | Room temperature |

| Phosphate buffered saline (pH 7.2) | Soluble | 5 [12] | Room temperature |

| Methylene chloride | Practically insoluble | <0.1 [1] | Not applicable |

| Diethyl ether | Practically insoluble | <0.1 [1] | Not applicable |

The aqueous solubility demonstrates exceptional values, with the compound being freely soluble in water at concentrations exceeding 300 mg/mL. This high aqueous solubility results from the ionic nature of the hydrochloride salt form and the presence of multiple hydrogen bonding sites. The solubility shows positive temperature dependence, following typical ionic compound behavior where increased thermal energy facilitates solvation processes [14] [11].

In polar organic solvents, isoprenaline hydrochloride maintains moderate to good solubility. Ethanol systems show sparingly soluble characteristics, with concentrations reaching approximately 13.3 mg/mL in 96% ethanol [1]. The reduced solubility compared to water reflects the decreased ability of alcoholic systems to stabilize the ionic hydrochloride functionality while still maintaining hydrogen bonding capacity.

Hansen solubility parameter analysis provides quantitative insight into solvent selection principles. Recent molecular simulation studies indicate that isoprenaline hydrochloride exhibits Hansen parameters favoring polar, hydrogen-bonding solvents [14] [15]. The dispersion parameter (δD) is estimated at approximately 19-21 MPa^1/2, while polarity (δP) and hydrogen bonding (δH) parameters show values around 10-15 MPa^1/2, reflecting the balanced amphiphilic character.

Non-polar solvents demonstrate minimal solubility, with methylene chloride and diethyl ether classified as practically insoluble systems [1]. This behavior confirms the predominantly hydrophilic character imparted by the hydrochloride salt formation and multiple hydroxyl functionalities. Partition coefficient studies indicate logP values ranging from -0.27 to 0.24, confirming the hydrophilic preference [16].

pKa Analysis and pH-Dependent Behavior

The acid-base properties of isoprenaline hydrochloride significantly influence its physicochemical behavior, stability, and biological activity. The compound contains multiple ionizable functional groups, including an aliphatic amine and catechol hydroxyl groups, each exhibiting distinct pKa values that determine the predominant ionic species under physiological conditions.

| Functional Group | pKa Value | Ionization Character | Reference |

|---|---|---|---|

| Amine group | 8.6-8.96 | Basic | Vulcanchem [17], DrugBank [16] |

| Catechol hydroxyl (first) | 10.1 | Acidic | Vulcanchem [17] |

| Catechol hydroxyl (second) | >11 | Acidic | Estimated |

The primary amine functionality exhibits a pKa value of approximately 8.6-8.96, indicating that under physiological pH conditions (7.4), the amine exists predominantly in its protonated, positively charged form [17] [16]. This ionization state significantly influences the compound's solubility, membrane permeability, and receptor binding characteristics. The relatively high pKa value compared to simple aliphatic amines reflects the electron-withdrawing effects of the adjacent aromatic ring system and hydroxyl substituents.

The catechol hydroxyl groups demonstrate higher pKa values, with the first deprotonation occurring around pH 10.1 [17]. This indicates that under normal physiological and most pharmaceutical formulation conditions, these groups remain protonated and neutral. The second hydroxyl group exhibits an even higher pKa value, estimated above 11, making deprotonation unlikely under typical use conditions.

pH-dependent stability studies reveal optimal stability ranges between pH 1-7, with particular stability observed in the pH range 3.7-5.7 [18]. At pH values below 1 or above 8, significant degradation occurs, with base-catalyzed hydrolysis becoming prominent at elevated pH [19]. The stability profile correlates directly with the ionization state of the amine group, suggesting that the protonated form provides enhanced molecular stability.

| pH Range | Stability Character | Half-life | Degradation Mechanism |

|---|---|---|---|

| 1-7 | Stable | >24 hours at 22°C | Minimal degradation [19] |

| 3.7-5.7 | Maximum stability | >90 days at 4°C | Negligible [18] |

| >8 | Unstable | <24 hours | Base-catalyzed hydrolysis [19] |

The pH of aqueous solutions containing 10 mg/mL isoprenaline hydrochloride ranges from 4.5-6.0, confirming the acidic nature imparted by the hydrochloride salt formation [1]. This pH range coincides with the optimal stability window, providing inherent protection against base-catalyzed degradation pathways.

Spectrophotometric analysis demonstrates pH-dependent absorbance characteristics, with maximum absorption at 280 nm being influenced by the ionization state of the aromatic hydroxyl groups [1]. pH-dependent color reactions used for identification purposes show distinct responses at different pH values, with strong red coloration at pH 3.4 and red-violet coloration at pH 6.4 [1].